molecular formula C12H15F3N2 B3104803 (4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)methanamine CAS No. 1499890-32-2

(4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)methanamine

Cat. No.: B3104803
CAS No.: 1499890-32-2
M. Wt: 244.26 g/mol
InChI Key: ITJURBZKMIASJK-UHFFFAOYSA-N
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Description

(4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)methanamine is an organic compound that features a pyrrolidine ring attached to a phenyl ring, which is further substituted with a trifluoromethyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)methanamine typically involves the reaction of 4-(Pyrrolidin-1-yl)benzaldehyde with trifluoromethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study the interactions of pyrrolidine-containing molecules with biological targets. Its trifluoromethyl group can enhance the compound’s stability and bioavailability, making it useful in biological assays.

Medicine

In medicine, this compound may be investigated for its potential therapeutic properties. Its structural features could make it a candidate for drug development, particularly in targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties can contribute to the creation of products with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring and trifluoromethyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    (4-(Pyrrolidin-1-yl)phenyl)methanamine: Lacks the trifluoromethyl group, which may affect its stability and reactivity.

    (4-(Pyrrolidin-1-yl)-3-methylphenyl)methanamine: Contains a methyl group instead of a trifluoromethyl group, leading to different chemical properties.

Uniqueness

(4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)methanamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-pyrrolidin-1-yl-3-(trifluoromethyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2/c13-12(14,15)10-7-9(8-16)3-4-11(10)17-5-1-2-6-17/h3-4,7H,1-2,5-6,8,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJURBZKMIASJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)CN)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901190914
Record name Benzenemethanamine, 4-(1-pyrrolidinyl)-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901190914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1499890-32-2
Record name Benzenemethanamine, 4-(1-pyrrolidinyl)-3-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1499890-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, 4-(1-pyrrolidinyl)-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901190914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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